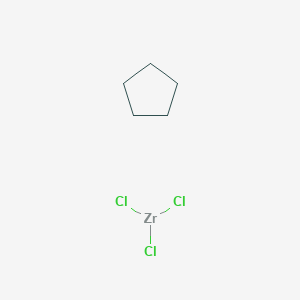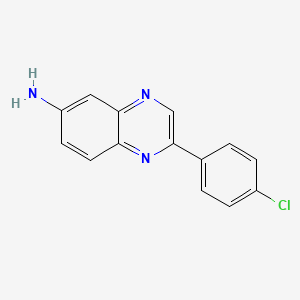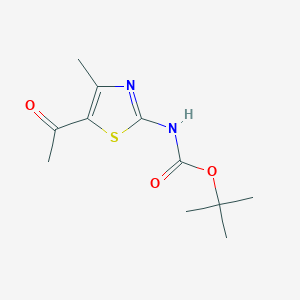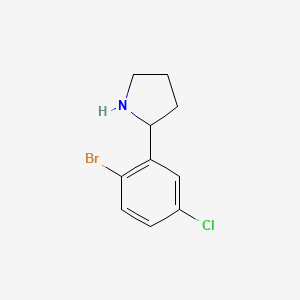
Cyclopentane;trichlorozirconium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentane;trichlorozirconium is a compound that combines cyclopentane, a cycloalkane with a five-membered ring, and trichlorozirconium, a transition metal complex
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cyclopentane;trichlorozirconium can be synthesized through various methods. One common approach involves the reaction of cyclopentane with zirconium tetrachloride in the presence of a reducing agent. The reaction typically occurs under an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous processes to ensure high yield and purity. The use of advanced reactors and precise control of reaction conditions, such as temperature and pressure, are crucial to optimize the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclopentane;trichlorozirconium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and other by-products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state zirconium complexes.
Substitution: The chlorine atoms in trichlorozirconium can be substituted with other ligands, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various organic ligands for substitution reactions. The reactions often require specific conditions, such as controlled temperatures and inert atmospheres, to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield zirconium oxides, while substitution reactions can produce a variety of zirconium complexes with different ligands.
Applications De Recherche Scientifique
Cyclopentane;trichlorozirconium has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Biology: Research is ongoing to explore its potential as a bioinorganic compound with unique interactions with biological molecules.
Medicine: The compound’s potential as a therapeutic agent is being investigated, particularly in the field of cancer treatment.
Industry: this compound is used in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which cyclopentane;trichlorozirconium exerts its effects involves the interaction of the zirconium center with various substrates. The molecular targets and pathways involved depend on the specific application. For example, in catalysis, the zirconium center may activate substrates through coordination and electron transfer processes, facilitating chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to cyclopentane;trichlorozirconium include other zirconium complexes, such as zirconium tetrachloride and zirconocene dichloride. These compounds share some chemical properties but differ in their reactivity and applications.
Uniqueness
This compound is unique due to the presence of the cyclopentane ring, which imparts specific steric and electronic properties. This uniqueness makes it particularly effective in certain catalytic processes and material applications, distinguishing it from other zirconium complexes.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical properties and reactivity make it a valuable subject of research and application. Further studies are likely to uncover even more uses and mechanisms of action for this intriguing compound.
Propriétés
Formule moléculaire |
C5H10Cl3Zr |
|---|---|
Poids moléculaire |
267.7 g/mol |
Nom IUPAC |
cyclopentane;trichlorozirconium |
InChI |
InChI=1S/C5H10.3ClH.Zr/c1-2-4-5-3-1;;;;/h1-5H2;3*1H;/q;;;;+3/p-3 |
Clé InChI |
CTPXJQZLDNWBAD-UHFFFAOYSA-K |
SMILES canonique |
C1CCCC1.Cl[Zr](Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[3-(Trifluoromethyl)pyridin-4-yl]ethan-1-amine](/img/structure/B12447522.png)
![2-({(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}amino)-4-tert-butylphenol](/img/structure/B12447523.png)
![2-[(E)-N-Benzyl-C-[5-(trifluoromethyl)-1H-triazol-4-yl]carbonimidoyl]-4-methyl-phenol](/img/structure/B12447529.png)
![N'-[(3E)-1-benzyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-6-methylpyridine-3-carbohydrazide](/img/structure/B12447530.png)
![2-{[bromo(difluoro)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B12447533.png)

![5-Methylbenzo[d]thiazole-2-carbaldehyde](/img/structure/B12447541.png)
![1-Boc-2-[(2-trifluoromethyl-phenylamino)-methyl]-piperidine](/img/structure/B12447551.png)

![(3Z)-1-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-3-(phenylimino)-1,3-dihydro-2H-indol-2-one](/img/structure/B12447561.png)

![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-3-(propan-2-yloxy)benzamide](/img/structure/B12447569.png)
